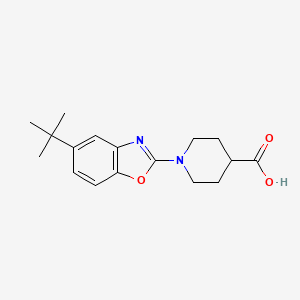

![molecular formula C14H16N2O4 B1326715 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde CAS No. 1119450-15-5](/img/structure/B1326715.png)

3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde" is a chemical that appears to be related to a family of compounds that have been synthesized for various purposes, including potential anticancer agents and aldose reductase inhibitors. The structure of the compound suggests it contains an imidazolidine ring, which is a feature present in several bioactive molecules. The methoxybenzaldehyde moiety is also a common structural element in synthetic chemistry, often used in the construction of more complex molecules.

Synthesis Analysis

The synthesis of related compounds often involves the reductive alkylation of methoxybenzaldehydes or the cyclocondensation of certain precursors. For example, the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal has been used to synthesize 4-alkyl-3,5-dimethoxybenzaldehydes . Similarly, N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs have been synthesized using microwave irradiation and conventional heating methods, indicating the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of compounds related to "3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde" has been investigated using various spectroscopic techniques and, in some cases, X-ray crystallography. For instance, the crystal structure of a related compound, 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone, has been determined, revealing the geometry around the metal centers in its complexes . Density Functional Theory (DFT) has also been employed to investigate the ground state and natural bond analysis of similar molecules .

Chemical Reactions Analysis

The chemical reactivity of such compounds includes the ability to form complexes with metals, as seen in the synthesis of nickel(II) and molybdenum(VI) complexes with 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone . Additionally, the formation of a new triazafulvalene system through [2+2] cycloaddition and subsequent alkylation reactions has been reported for compounds with an imidazolidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups and molecular geometry. For instance, the presence of the methoxy group can affect the regioselectivity of lithiation reactions, as demonstrated in the improved regioselectivity of lithiation of methoxybenzaldehydes . The electronic properties of the imidazolidine ring and its substituents can also play a significant role in the biological activity of these molecules, as seen in the evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents .

Wissenschaftliche Forschungsanwendungen

Synthesis of Triazafulvalene System

The compound 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde, through its derivatives, plays a role in the synthesis of novel triazafulvalene systems. Specifically, derivatives obtained through cycloaddition and substitution reactions were used to synthesize methyl 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates, indicating its utility in creating new molecular structures (Uršič, Svete, & Stanovnik, 2010).

Contribution to Ellipticine Synthesis

The compound also contributes to the synthesis of ellipticines, which are significant due to their potential pharmacological properties. For instance, 1,4-dimethylcarbazole-3-carbaldehyde, a related compound, was utilized in a series of reactions leading to the synthesis of ellipticine and other related compounds, illustrating the compound's relevance in complex organic syntheses (Jackson, Jenkins, & Shannon, 1977).

Synthesis of Dipeptide Mimetics

The compound is also instrumental in the synthesis of dipeptide mimetics. Novel derivatives, including 2-amino-N-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide, have been synthesized and characterized, highlighting its role in the development of bioactive compounds (Todorov & Naydenova, 2010).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-14(2)12(18)16(13(19)15-14)7-10-6-9(8-17)4-5-11(10)20-3/h4-6,8H,7H2,1-3H3,(H,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXSGMWHOFXALV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CC2=C(C=CC(=C2)C=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326633.png)

![5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1326634.png)

![4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326635.png)

![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)

![4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326638.png)

![4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326640.png)

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid](/img/structure/B1326649.png)

![(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine](/img/structure/B1326650.png)

![2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1326655.png)